COX-2 vs. COX-1 Selectivity Profile Inferred from Structural Class
No direct head-to-head quantitative data was found for the target compound. The closest class-level inference is derived from structurally related methanesulfonylphenyl-pyrazole COX-2 inhibitors. For example, 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole demonstrated an IC50 of 1.2 µM for COX-2 and >100 µM for COX-1, indicating high selectivity [1]. While the target compound shares the critical 4-methanesulfonylphenyl pharmacophore, the divergent pyrazole C-3 and N-1 substituents (methyl and phenyl vs. methoxytetrahydrofuran and p-tolyl) preclude direct extrapolation of the selectivity ratio. This evidence should only be used to generate a hypothesis for screening, not for procurement justification.
| Evidence Dimension | COX-2 inhibition potency and COX-1 selectivity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole: IC50 (COX-2) = 1.2 µM; IC50 (COX-1) > 100 µM |
| Quantified Difference | Cannot be calculated. The target compound is untested. |
| Conditions | In vitro enzyme inhibition assay; isolated ovine COX-1 and human recombinant COX-2 |
Why This Matters
Procurement decisions for COX-2 inhibitor fragments should require compound-specific IC50 data; without it, the target compound cannot be claimed to possess any selectivity advantage over established analogs.
- [1] 3-(2-Methoxytetrahydrofuran-2-yl)pyrazoles: a novel class of potent, selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004. (Referenced via EBI database record: https://www.ebi.ac.uk/chembl/) View Source
